Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

Catalog No.
S599934
CAS No.
38428-14-7
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

CAS Number

38428-14-7

Product Name

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate

IUPAC Name

2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3

InChI Key

LPBHYOYZZIFCQT-UHFFFAOYSA-N

SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Synonyms

1-(isobutoxycarbonyl)-2-isobutoxy-1,2-dihydroquinoline, IIDQ

Canonical SMILES

CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C18H25NO3C_{18}H_{25}NO_3 and a molecular weight of approximately 303.4 g/mol. This compound features a quinoline structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of the isobutyl and isobutoxy substituents contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available on the specific mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate in scientific literature.

  • The presence of an aromatic ring suggests potential carcinogenicity, although specific data is lacking.
  • Standard safety precautions for handling organic compounds should be applied, including wearing gloves, eye protection, and working in a fume hood.
, typical of carboxylate esters and quinoline derivatives. These include:

  • Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, yielding isobutyl alcohol and 2-isobutoxyquinoline-1(2H)-carboxylic acid.
  • Nucleophilic Substitution: The quinoline nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound may be oxidized to form more complex derivatives, potentially enhancing biological activity.

These reactions underline the compound's versatility in synthetic organic chemistry .

The synthesis of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate typically involves multi-step processes. Common methods include:

  • Quinoline Formation: Starting from appropriate anilines or substituted phenols, quinolines can be synthesized through cyclization reactions.
  • Esterification: The carboxylic acid derivative is reacted with isobutanol in the presence of an acid catalyst to form the ester.
  • Functionalization: Further modifications can be performed to introduce the isobutoxy group, often through nucleophilic substitution or alkylation reactions.

These methods highlight the compound's synthetic accessibility for research and industrial purposes .

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.
  • Agriculture: Potential use as a pesticide or herbicide given its biological activity.
  • Material Science: In the development of polymers or coatings that require specific chemical properties.

The versatility of this compound opens avenues for research into novel applications across various industries .

Interaction studies involving Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate primarily focus on its biological interactions. These studies aim to determine how the compound interacts with biological targets such as enzymes, receptors, or cellular pathways. Key areas of interest include:

  • Binding Affinity: Assessing how well the compound binds to specific proteins or enzymes involved in disease processes.
  • Synergistic Effects: Evaluating whether it enhances or diminishes the activity of other therapeutic agents when used in combination.
  • Toxicology Studies: Understanding any potential adverse effects when administered in vivo.

Such studies are critical for establishing safety profiles and therapeutic efficacy .

Several compounds share structural similarities with Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate. Notable examples include:

Compound NameStructural FeaturesUnique Properties
QuinineContains a basic quinoline structureKnown for antimalarial properties
ChloroquineQuinoline derivative with a chlorineAntimalarial agent
8-HydroxyquinolineHydroxy group on quinolineExhibits chelating properties
IsoquinolineRelated bicyclic structureDifferent nitrogen positioning

Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate stands out due to its specific functional groups (isobutyl and isobutoxy), which may confer distinct biological activities not present in these other compounds .

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

38428-14-7

Dates

Modify: 2023-08-15

Use of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline for the preparation of a hapten-protein conjugate for antibody development

Manisha Sathe, Mariliza Derveni, Marjorie Allen, David C Cullen
PMID: 20129781   DOI: 10.1016/j.bmcl.2009.12.078

Abstract

Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ), a polymer-supported covalent coupling reagent, was successfully employed for the first time in the bioconjugation of an example hapten (phytanic acid derivative) to a carrier protein (bovine serum albumin (BSA)) within the context of immunogen preparation for antibody development. The ability of the prepared example phytanic acid derivative-BSA conjugate to bind an anti-phytanic acid antibody was confirmed using an enzyme-linked immunosorbent assay (ELISA).


Effect of hydrophobic carboxyl reagents on the proton flux through coupling factor CF0 in thylakoid membrane

Y Ho, J H Wang
PMID: 6446930   DOI: 10.1021/bi00553a018

Abstract




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